N-(2-phenoxyphenyl)furan-2-carboxamide
Description
Significance of the Furan-2-carboxamide Scaffold in Bioactive Molecules
The furan (B31954) ring, an electron-rich aromatic heterocycle, is a key component in numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities. ijabbr.com Its ability to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, makes it a valuable component in drug design. ijabbr.com The carboxamide linkage provides a hydrogen bonding donor and acceptor, further enhancing the potential for specific and strong interactions with biological targets.
The combination of these two features in the furan-2-carboxamide scaffold has led to its incorporation into molecules with a range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. mdpi.comresearchgate.netnih.gov The versatility of the furan-2-carboxamide core allows for chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. ijabbr.comresearchgate.net
Overview of Structurally Related N-Aryl Furan-2-carboxamide Derivatives in Drug Discovery
The N-aryl furan-2-carboxamides, a subclass of furan-2-carboxamide derivatives, have garnered significant attention in drug discovery. In these compounds, an aryl group is attached to the nitrogen atom of the carboxamide moiety. This aryl substituent provides an additional site for modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Numerous studies have demonstrated the therapeutic potential of N-aryl furan-2-carboxamide derivatives. For instance, certain 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II receptor, a key player in cardiovascular diseases. nih.govmdpi.com Systematic investigations into the substitution patterns on the C-5 aryl ring have led to the discovery of compounds with high potency and metabolic stability. nih.gov
Furthermore, N-aryl furan-2-carboxamides have shown promise as anticancer agents. mdpi.comnih.gov By modifying the aryl group, researchers have developed compounds with significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The nature and position of substituents on the aryl ring have been shown to be crucial for their cytotoxic effects. nih.gov
Other biological activities associated with N-aryl furan-2-carboxamide derivatives include antibiofilm, researchgate.netnih.govnih.gov and lipid-lowering effects. researchgate.netresearchgate.net The diversity of biological targets modulated by this class of compounds underscores their importance in medicinal chemistry.
Rationale for Investigating N-(2-phenoxyphenyl)furan-2-carboxamide within the Context of Known Furan-2-carboxamide Bioactivity
The specific compound, this compound, presents an intriguing subject for investigation due to the unique structural features of its N-aryl substituent. The 2-phenoxyphenyl group introduces a diaryl ether linkage, which can influence the molecule's conformation, lipophilicity, and metabolic stability.
The rationale for investigating this particular derivative stems from the established bioactivity of related furan-2-carboxamides. Given that modifications to the N-aryl group have been shown to significantly impact the pharmacological profile of these compounds, the introduction of a phenoxy substituent at the ortho position of the phenyl ring warrants exploration. This substitution could lead to novel interactions with biological targets or alter the molecule's pharmacokinetic properties in a favorable manner.
While specific research on the biological activity of this compound is not extensively reported in the provided search results, the known activities of other N-aryl furan-2-carboxamides provide a strong foundation for its investigation as a potential therapeutic agent. The synthesis of related compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, has been documented, indicating the chemical feasibility of accessing such structures. researchgate.net The exploration of this compound could unveil new therapeutic applications for the furan-2-carboxamide scaffold.
Data Tables
Table 1: Examples of Bioactive Furan-2-Carboxamide Derivatives
| Compound Class | Example | Biological Activity | Reference |
| Carbamothioyl-furan-2-carboxamides | N-(p-tolylcarbamothioyl)furan-2-carboxamide | Anticancer | mdpi.com |
| N-(benzoylphenyl)-2-furamides | Not specified | Antihyperlipidemic | researchgate.net |
| Furan-2-carboxamide carbohydrazides | Compound 4b | Antibiofilm | researchgate.netnih.govnih.gov |
| 5-Aryl-furan-2-carboxamides | 3,4-difluorophenyl analog 1y | Urotensin-II receptor antagonist | nih.gov |
| Furan-2-carboxamide-based small molecule | SH09 | Microtubule stabilizing agent | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
InChI Key |
RXACNTXNVAISTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Phenoxyphenyl Furan 2 Carboxamide and Cognate Derivatives
Strategic Approaches for Amide Bond Formation
The formation of the amide bond between the furan-2-carboxylic acid moiety and the 2-phenoxyaniline (B124666) backbone is the crucial step in synthesizing the target compound. Various synthetic strategies have been developed to achieve this transformation efficiently.
Conventional Synthetic Pathways (e.g., Schotten–Baumann Reaction)
The most traditional and widely used method for synthesizing N-(2-phenoxyphenyl)furan-2-carboxamide is the acylation of 2-phenoxyaniline with an activated derivative of furan-2-carboxylic acid. This typically involves the use of furan-2-carbonyl chloride in a process analogous to the Schotten–Baumann reaction. mdpi.com First described by Carl Schotten and Eugen Baumann in 1883, this reaction involves the treatment of an amine with an acid chloride in the presence of a base. techniques-ingenieur.fr
The reaction is typically performed in a two-phase solvent system, where an organic solvent (like dichloromethane (B109758) or diethyl ether) dissolves the reactants, and an aqueous phase contains a base (such as sodium hydroxide (B78521) or triethylamine) to neutralize the hydrochloric acid byproduct. techniques-ingenieur.frnih.gov This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. nih.gov The synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide from 2,2-diphenylethan-1-amine and furan-2-carbonyl chloride serves as a recent example of this classical transformation. mdpi.com For the target compound, the synthesis would proceed as illustrated below.
Reaction Scheme: Schotten-Baumann Synthesis Furan-2-carbonyl chloride reacts with 2-phenoxyaniline in the presence of a base to yield this compound.
(Image depicting the reaction of Furan-2-carbonyl chloride and 2-phenoxyaniline)
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Typical Yield |
| Furan-2-carbonyl chloride | 2-Phenoxyaniline | Triethylamine/Dichloromethane | This compound | Good to Excellent |
| Furan-2-carboxylic acid | 2-Phenoxyaniline | DMT/NMM/TsO⁻ or EDC | This compound | Good to Very Good nih.gov |
This interactive table summarizes conventional methods for amide bond formation.
Microwave-Assisted Synthesis Enhancements
While conventional heating methods are effective, they can be time-consuming. benthamdirect.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. By using microwave irradiation, the synthesis of furan-2-carboxamides can be achieved with significantly reduced reaction times and often with improved yields. nih.govnih.gov For instance, the synthesis of various ester and amide derivatives of furan-2-carboxylic acid was successfully performed in a microwave reactor, with optimized conditions leading to good or very good yields after short reaction times. nih.gov The condensation of furan (B31954) derivatives with active methylene (B1212753) compounds has also been efficiently carried out using microwave irradiation. nih.gov
The primary advantages of microwave heating are rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, cleaner reactions, and higher yields compared to conventional oil-bath heating.
Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 3-20 h) benthamdirect.com | Minutes (e.g., 6-10 min) nih.gov |
| Energy Input | Indirect, slow heating | Direct, rapid heating |
| Yield | Moderate to Good | Good to Excellent nih.govnih.gov |
| Side Reactions | More prevalent due to prolonged heating | Often reduced |
This interactive table compares conventional heating with microwave-assisted methods for the synthesis of furan-2-carboxamides.
One-Pot Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.org Prominent isocyanide-based MCRs include the Passerini and Ugi reactions. nih.govresearchgate.net
The Passerini three-component reaction (P-3CR) , discovered in 1921, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. techniques-ingenieur.frresearchgate.net The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, yielding an α-acetamido carboxamide derivative. nih.govorganic-chemistry.org
While these reactions are powerful for generating complex molecules and diverse chemical libraries, their direct application to form a simple N-aryl amide like this compound from four simple, non-isocyanide precursors is not typical. The products of these reactions have a specific α-acyloxy or α-aminoacyl structure that differs from the target compound. organic-chemistry.orgsemanticscholar.org Therefore, while MCRs are excellent for building other types of complex furan-containing scaffolds, wikipedia.org the synthesis of this compound is more commonly achieved via the convergent pathways described previously.
Post-Synthetic Diversification and Functionalization of Furan-2-carboxamide Core
Once the this compound scaffold is assembled, it can be further modified to create a library of related derivatives. This diversification can occur at either the furan ring or the phenoxyphenyl moiety.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The furan ring is susceptible to electrophilic substitution, such as halogenation. The presence of the electron-withdrawing carboxamide group at the 2-position directs halogenation, primarily to the 5-position. researchgate.net Bromination using N-bromosuccinimide (NBS) or bromination at low temperatures can effectively install a bromine atom at this position. researchgate.net
This halogenated furan-2-carboxamide is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ulima.edu.pe This reaction couples the organohalide (the 5-bromo-furan-2-carboxamide derivative) with an organoboron compound, such as an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. ulima.edu.pemdpi.com This strategy allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the furan ring, providing a powerful tool for generating structural diversity. ulima.edu.pe The cross-coupling of furan-2-yltrifluoroborates with aryl halides is also an effective variation of this method. chemicalbook.com
Table: Examples of Suzuki-Miyaura Coupling on a Furan-2-carboxamide Core
| Furan-2-carboxamide Precursor | Boronic Acid | Catalyst/Base | Coupled Product | Yield |
|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide | 83% ulima.edu.pe |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 75% ulima.edu.pe |
This interactive table shows representative Suzuki-Miyaura cross-coupling reactions to functionalize furan-2-carboxamides. ulima.edu.pe
Derivatization via Amide, Hydrazone, and Thiosemicarbazone Moieties
The furan-2-carboxamide core can be derivatized by introducing other functional groups known to be biologically active, such as secondary amides, hydrazones, and thiosemicarbazones. benthamdirect.com
Amide and Carbohydrazide (B1668358) Derivatives: A diversity-oriented synthesis approach can be used to generate libraries of related amides. For example, starting with furan-2-carboxylic acid, one can synthesize furan-2-carbohydrazide. nih.gov This carbohydrazide can then be reacted with various acyl chlorides or carboxylic acids to form N'-acylfuran-2-carbohydrazides, which are essentially furan-2-carboxamides with an extended hydrazide linker. nih.gov
Hydrazone and Thiosemicarbazone Derivatives: The formation of hydrazones and thiosemicarbazones typically requires a carbonyl group. This can be achieved by starting with a furan-2-carbaldehyde precursor instead of furan-2-carboxylic acid. The aldehyde can be condensed with thiosemicarbazide (B42300) to yield a furan-2-carbaldehyde thiosemicarbazone. researchgate.netmdpi.com Similarly, reaction with various hydrazines (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. benthamdirect.comulima.edu.pe A synthetic strategy could involve building the N-(2-phenoxyphenyl)amide bond with a furan ring that already contains a protected aldehyde at the 5-position (e.g., 5-formyl-furan-2-carboxylic acid). Deprotection and subsequent condensation would yield the desired hydrazone or thiosemicarbazone derivatives. A study detailed the synthesis of a series of 5-bromofuran-2-carboxamides and their subsequent conversion into 2,4-dinitrophenylhydrazone and thiosemicarbazone derivatives, highlighting the feasibility of this approach. benthamdirect.com
Table: Examples of Furan-2-Carboxamide Derivatives
| Derivative Type | Key Precursor | Reagent | Resulting Moiety |
|---|---|---|---|
| Carbohydrazide | Furan-2-carboxylic acid | Hydrazine (B178648), then Acyl Chloride | -CO-NH-NH-CO-R nih.gov |
| Hydrazone | Furan-2-carbaldehyde | Substituted Hydrazine (R-NHNH₂) | -CH=N-NH-R benthamdirect.comulima.edu.pe |
| Thiosemicarbazone | Furan-2-carbaldehyde | Thiosemicarbazide | -CH=N-NH-CS-NH₂ benthamdirect.commdpi.com |
This interactive table outlines common derivatization strategies for the furan-2-carboxamide scaffold.
Integration of Bioactive Heterocyclic Scaffolds (e.g., Thiadiazole, Pyrazole (B372694), Quinoline)
The molecular architecture of this compound provides a versatile platform for the integration of additional heterocyclic moieties known for their diverse biological activities. This strategy, often termed molecular hybridization, involves covalently linking two or more pharmacophoric units to create a single molecule with potentially enhanced efficacy or a novel mechanism of action. While the direct integration of thiadiazole and pyrazole onto the this compound scaffold is not extensively detailed in the available scientific literature, the synthesis of closely related quinoline-containing analogues has been successfully demonstrated.
The fusion of furan and quinoline scaffolds, particularly with the inclusion of a phenoxy linkage, has been explored to generate potent bioactive agents. Research has led to the successful synthesis of a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives . nih.gov These compounds, while not carboxamides, are structural isomers and cognate derivatives that effectively integrate the three key components: a furan ring, a phenoxy group, and a quinoline heterocycle.
The synthesis of these derivatives serves as a prime example of integrating these bioactive scaffolds. One of the key synthesized compounds is 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone , which was found to be highly potent in inhibiting TNF-α formation. nih.gov Other notable derivatives include oxime and methyloxime analogues, such as (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime (11a) , which demonstrated an ability to inhibit both lysozyme (B549824) and β-glucuronidase release. nih.gov
The general synthetic approach to these structures provides a blueprint for how furan, phenoxy, and quinoline moieties can be chemically combined. researchgate.net
Thiadiazole and Pyrazole:
The direct and specific synthesis of this compound derivatives incorporating thiadiazole or pyrazole rings is not prominently described in peer-reviewed studies. However, the broader literature contains numerous examples of synthesizing furan-pyrazole carboxamides and thiadiazole carboxamides as separate classes of compounds. nih.gov For instance, general methods for producing furan-derivatized pyrazole carboxamides often involve the base-catalyzed cyclocondensation of furan-containing chalcones with semicarbazide. Similarly, various synthetic routes exist for creating N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives. nih.gov These established methodologies suggest plausible, though not yet documented, pathways for the synthesis of the specific target derivatives.
Design and Synthesis of Hybrid Molecules
The design and synthesis of hybrid molecules represent a rational approach in medicinal chemistry to develop novel therapeutic agents. This strategy involves combining distinct pharmacophoric scaffolds to target multiple pathways or to enhance the affinity and efficacy for a specific biological target. The this compound structure is an ideal candidate for such hybridization due to its constituent parts, which are all recognized pharmacophores.
A notable example of a hybrid molecule design that integrates the core components of furan, phenoxy, and a bioactive heterocycle is found in the synthesis of 2-(furan-2-yl)-4-phenoxyquinoline derivatives . nih.gov These molecules were rationally designed to combine the known anti-inflammatory and other biological properties associated with each individual scaffold. nih.govresearchgate.net
The synthesis of these hybrids showcases a deliberate drug design strategy. For example, the compound 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) was the most active against lysozyme release, while 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) was the most potent against β-glucuronidase release. nih.gov The strategic modifications on the phenoxy ring, such as the introduction of ketone, oxime, and methyloxime functionalities, allowed for a systematic exploration of the structure-activity relationship (SAR). nih.gov This approach highlights how hybrid molecule design can fine-tune the biological activity profile of a chemical series.
The research findings for selected hybrid derivatives are summarized in the table below.
Table 1: Research Findings on Synthesized 2-(Furan-2-yl)-4-phenoxyquinoline Hybrid Molecules
| Compound Name | Key Synthetic Precursor | Noteworthy Research Finding | Reference |
|---|---|---|---|
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | 2-(Furan-2-yl)-4-phenoxyquinoline | Most potent inhibitor of TNF-α formation (IC₅₀ = 2.3 µM). | nih.gov |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | Most active against lysozyme release (IC₅₀ = 4.6 µM). | nih.gov |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | 2-(Furan-2-yl)-4-phenoxyquinoline | Most active against β-glucuronidase release (IC₅₀ = 5.0 µM). | nih.gov |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | Inhibits both lysozyme (IC₅₀ = 7.1 µM) and β-glucuronidase (IC₅₀ = 9.5 µM) release. | nih.gov |
Mentioned Chemical Compounds
Comprehensive Spectroscopic and Structural Characterization of N 2 Phenoxyphenyl Furan 2 Carboxamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise arrangement of atoms within the N-(2-phenoxyphenyl)furan-2-carboxamide structure can be confirmed.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum confirms the presence of all protons in the molecule and provides insights into their electronic environment and neighboring protons. The spectrum of a typical N-aryl furan-2-carboxamide derivative displays distinct signals for the amide, furan (B31954), and phenyl protons. nih.gov The amide proton (N-H) is expected to appear as a singlet in the downfield region (around 10.0 ppm), its chemical shift being sensitive to solvent and concentration. The protons of the furan ring typically resonate in the aromatic region, with characteristic chemical shifts and coupling constants that confirm the substitution pattern. nih.gov For instance, the proton at position 5 of the furan ring is often the most downfield of the furan protons. nih.gov The protons on the two phenyl rings would appear as complex multiplets in the aromatic region (typically 7.0-8.0 ppm).
Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for a Representative N-Aryl Furan-2-Carboxamide Derivative Note: Data is based on a structurally similar compound, N-(4-benzamidophenyl)furan-2-carboxamide, to illustrate expected regions for the proton signals. nih.gov
| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Assignment Notes |
| Amide (N-H) | ~10.17 | Singlet (s) | Downfield shift due to electronegative N and C=O group. |
| Furan H-5 | ~7.93 | Doublet (d) | Adjacent to the ring oxygen. |
| Furan H-3 | ~7.32 | Doublet (d) | Coupled to H-4. |
| Furan H-4 | ~6.70 | Doublet of doublets (dd) | Coupled to both H-3 and H-5. |
| Phenyl Protons | ~7.51-7.73 | Multiplets (m) | Complex signals for the two distinct phenyl rings. |
Carbon-13 (¹³C) NMR Spectroscopy: The broadband decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the furan ring, and the carbons of the two phenyl rings. The carbonyl carbon of the amide group typically appears significantly downfield (around 156-158 ppm) due to the strong deshielding effect of the double-bonded oxygen. nih.govmdpi.com The carbons of the furan ring have characteristic shifts, with the carbon adjacent to the oxygen (C2) and the carbon bonded to the amide group being the most downfield. mdpi.com The remaining furan carbons and the twelve carbons of the phenoxy and phenylamine rings would appear in the 110-150 ppm range. mdpi.comyoutube.com
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound Note: Data is compiled from analyses of related furan-2-carboxamide and furan derivatives. nih.govmdpi.comchemicalbook.com
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| Amide Carbonyl (C=O) | 156 - 159 | Most downfield signal due to C=O bond. mdpi.com |
| Furan C2 & C5 | 145 - 149 | Carbons adjacent to the furan oxygen. mdpi.com |
| Furan C3 & C4 | 112 - 115 | Middle carbons of the furan ring. mdpi.com |
| Phenyl (C-O, C-N) | 140 - 155 | Aromatic carbons directly bonded to heteroatoms. |
| Phenyl (C-H) | 115 - 135 | Unsubstituted aromatic carbons. |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for definitive structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C spectra, showing direct one-bond connections between protons and the carbons they are attached to. For this compound, HSQC would be used to definitively assign each proton signal to its corresponding carbon signal in the furan and phenyl rings, resolving any ambiguities from the 1D spectra. This technique is particularly valuable for distinguishing between the many signals in the crowded aromatic region of the spectra. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the conformation and stereochemistry of the molecule. For instance, a NOESY experiment could reveal spatial correlations between the amide proton and specific protons on the furan ring or the adjacent phenyl ring, providing insight into the preferred rotational conformation around the amide bond and the C-N bond.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a rapid and non-destructive method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. For this compound, the IR spectrum would be dominated by characteristic absorptions that confirm the presence of the amide and ether linkages, as well as the aromatic and furan rings. nih.gov
Interactive Data Table: Key FT-IR Absorption Bands for this compound Note: Wavenumbers are based on typical values for N-aryl furan-2-carboxamides. nih.govmdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3350 | Secondary Amide (N-H) |
| Aromatic C-H Stretch | 3100 - 3150 | Furan and Phenyl Rings |
| C=O Stretch (Amide I) | 1640 - 1660 | Amide Carbonyl |
| N-H Bend (Amide II) | 1530 - 1560 | Secondary Amide (N-H) |
| Aromatic C=C Stretch | 1450 - 1600 | Furan and Phenyl Rings |
| Aryl Ether C-O-C Stretch | 1210 - 1280 | Phenoxy Group |
| Furan Ring C-O-C Stretch | 1050 - 1150 | Furan Ring |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides strong signals for symmetric and non-polar bonds, such as the C=C bonds within the aromatic and furan rings. globalresearchonline.net The Raman spectrum of this compound would provide confirmatory evidence for the carbon skeleton. Characteristic bands for the furan ring are expected, along with strong signals corresponding to the symmetric vibrations of the phenyl rings. mdpi.comchemicalpapers.com The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, further confirmation of its structure.
For this compound (C₁₇H₁₃NO₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at a calculated m/z of 280.0974, confirming its elemental composition. nih.gov
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this molecule would likely involve:
Amide Bond Cleavage: This can occur in two ways, leading to the formation of a furoyl cation (m/z 95) or an ion corresponding to the 2-phenoxyaniline (B124666) moiety.
Ether Bond Cleavage: Fragmentation at the ether linkage could lead to the loss of a phenoxy radical (C₆H₅O•) or a phenol (B47542) molecule (C₆H₆O).
Loss of Carbon Monoxide: A common fragmentation for furan-containing compounds and amides is the loss of a neutral CO molecule.
Analysis of these fragments allows for a piece-by-piece reconstruction of the molecular structure, providing definitive evidence that corroborates the findings from NMR and vibrational spectroscopy. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₇H₁₃NO₃.
The theoretical exact mass, or monoisotopic mass, is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is fundamental for confirming the identity of the compound in an experimental setting. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO₃ |
| Calculated Monoisotopic Mass | 279.08954 u |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 280.09682 |
Electron Ionization Mass Spectrometry (EI/MS)
Electron Ionization Mass Spectrometry (EI/MS) provides structural information through analysis of the fragmentation pattern of a molecule upon impact with high-energy electrons. While specific experimental data for this compound is not available in the searched literature, a probable fragmentation pattern can be postulated based on its structure.
The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecule's nominal mass (279 u). Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common and characteristic fragmentation for carboxamides.
Plausible Fragmentation Pathways:
Furoyl Cation Formation: Cleavage of the C(O)-N bond would generate a stable furoyl cation at m/z 95. This is often a prominent peak in the mass spectra of furan-2-carboxamides.
Phenoxyphenylaminyl Radical Cation Formation: The corresponding fragment from the amide bond cleavage would be the 2-phenoxyphenylaminyl radical, leading to a cation at m/z 184 after rearrangement.
Loss of Phenoxy Radical: The molecular ion could undergo cleavage of the ether bond, resulting in the loss of a phenoxy radical (•OC₆H₅), leading to a fragment ion.
Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages, such as the loss of CO, leading to smaller fragment ions.
Table 2: Predicted Major EI/MS Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 279 | [C₁₇H₁₃NO₃]⁺˙ (Molecular Ion) |
| 184 | [C₁₂H₁₀NO]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of the latest search, a solved crystal structure for this compound has not been reported in the Cambridge Structural Database or other surveyed literature. Therefore, a definitive experimental analysis of its solid-state architecture is not possible at this time.
However, analysis of structurally similar compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, allows for a reasoned discussion of the expected structural features. matrix-fine-chemicals.com
Without experimental crystallographic data, the exact bond lengths, bond angles, and dihedral angles for this compound remain undetermined. These parameters are defined by the specific packing forces and molecular conformation adopted in the solid state.
The angle between the furan ring and the amide plane.
The angle between the phenyl ring and the amide plane.
The C-O-C-C torsion angle of the diphenyl ether linkage.
In the analogue N-(2-nitrophenyl)furan-2-carboxamide, the phenyl and furan rings are rotated from the central amide plane by 2.68(5)° and 7.03(4)°, respectively. matrix-fine-chemicals.com A similar, relatively planar conformation might be expected for this compound, though steric hindrance from the phenoxy group could induce greater twisting.
However, the molecule as a whole is unlikely to be perfectly planar. Steric interactions between the hydrogen atom on the furan ring (at position 3) and the phenoxy substituent on the phenyl ring would likely force the two aromatic systems to twist relative to each other. In the related N-(2-nitrophenyl)furan-2-carboxamide, the dihedral angle between the furan and phenyl rings is 9.71(5)°. matrix-fine-chemicals.com A similar non-planar arrangement is expected for the title compound.
The crystal packing of this compound would be governed by a combination of intermolecular forces. The amide group is a key participant in forming strong intermolecular interactions.
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, a common motif in the crystal structures of carboxamides.
π-π Stacking: The presence of three aromatic rings (one furan, two phenyl) provides the potential for π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice.
The interplay of these interactions dictates the final crystal system, space group, and unit cell dimensions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within its conjugated systems.
The molecule contains several chromophores: the furan ring, the two phenyl rings, and the carboxamide group, which links them. The conjugation between the furan ring and the carbonyl group, as well as the phenyl ring and the amide nitrogen, creates an extended π-system. Theoretical studies on furan and its derivatives show that the primary electronic transition is of the π→π* type. The absorption spectra of similar furan-2-carboxamide derivatives typically show strong absorption bands in the UV region.
It is anticipated that this compound would exhibit one or more strong absorption maxima (λ_max) in the range of 250-350 nm, characteristic of these extended aromatic and heteroaromatic systems. The exact position and intensity of these bands would be sensitive to the solvent environment.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling in Furan 2 Carboxamide Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution and reactivity of N-(2-phenoxyphenyl)furan-2-carboxamide at a subatomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of furan-2-carboxamide research, DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that correlates with the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For various furan-2-carboxamide derivatives, these values are calculated to predict their reactivity and potential as bioactive agents. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Furan-2-Carboxamide Derivatives
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Diorganotin(IV) 2-chloridophenylacetohydroxamate complexes | (Not specified) | (Not specified) | (Not specified) | nih.gov |
| (2E)-2-(furan-2-ylmethylidene) hydrazine (B178648) carbothioamide | (Not specified) | (Not specified) | (Not specified) | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In furan-containing compounds, the oxygen atom of the furan (B31954) ring typically contributes to a region of negative electrostatic potential. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the amide group and the oxygen of the furan ring, making these sites susceptible to interactions with electron-deficient species, such as hydrogen bond donors in a receptor active site. Conversely, the amide proton (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic rings will also contribute to the electrostatic potential, with the exact distribution depending on the substituent effects. Understanding the MEP is crucial for predicting how the molecule will orient itself within a binding pocket. nih.govresearchgate.net
In Silico Studies of Molecular Interactions and Dynamics
Beyond the properties of the isolated molecule, computational methods are extensively used to simulate how furan-2-carboxamide derivatives interact with biological macromolecules and to assess the stability of these interactions over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules.
In the field of furan-2-carboxamide research, molecular docking has been instrumental in identifying potential biological targets and in explaining the structure-activity relationships of various derivatives. For example, furan-2-carboxamides have been docked into the active sites of targets such as the LasR protein in Pseudomonas aeruginosa nih.govresearchgate.net and VEGFR-2. mdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. For this compound, docking studies would be crucial to predict its binding mode within a specific target protein, providing a rationale for its biological activity and a basis for designing more potent analogs. The furan ring, the amide linkage, and the phenoxyphenyl group would all be expected to participate in interactions with the receptor.
Table 2: Examples of Molecular Docking Studies on Furan-2-Carboxamide Derivatives
| Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Furan-2-carboxamides | LasR | Similar binding mode to related furanones, good docking scores. | nih.govresearchgate.net |
| Furan-2-carboxamide-1,3,4-thiadiazole hybrids | VEGFR-2 | Guided the synthesis of effective inhibitors. | mdpi.com |
| Furanyl-3-phenyl-1H-indole-carbohydrazides | Tubulin | Suggested binding at the colchicine (B1669291) site. | rsc.org |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the binding site and engage with key residues. | mdpi.com |
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, to study conformational changes in both the ligand and the receptor upon binding, and to refine the binding mode predicted by docking.
For a ligand-protein complex involving a furan-2-carboxamide derivative, an MD simulation would track the trajectory of the ligand within the binding site, the stability of key hydrogen bonds and other interactions, and any induced conformational changes in the protein. researchgate.net This information is critical for validating the docking results and for gaining a more realistic understanding of the binding event. Although specific MD simulation data for this compound is not available, this technique represents a standard and powerful approach in the computational investigation of such compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
For a series of furan-2-carboxamide derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net For instance, a 2D-QSAR study on benzofuran-based vasodilators successfully identified key structural features influencing their activity. nih.gov While a specific QSAR model for this compound has not been reported in the provided context, the development of such a model for a series of its analogs could reveal the optimal properties for the substituents on the phenyl and furan rings to achieve maximum biological effect.
Virtual Screening and Pharmacophore-Based Design for Novel Furan-2-carboxamide Analogs
Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of new therapeutic agents. In the context of furan-2-carboxamide research, virtual screening and pharmacophore-based design are pivotal strategies for identifying and optimizing novel analogs with desired biological activities. These in silico techniques allow for the high-throughput screening of vast chemical libraries and the precise design of molecules with enhanced potency and specificity, thereby accelerating the drug discovery pipeline.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to dock candidate molecules into the binding site and estimate their binding affinity. researchgate.net LBVS, on the other hand, utilizes the structural information of known active ligands to identify new compounds with similar properties, often by employing pharmacophore models. nih.gov
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific target receptor and elicit a biological response. nih.gov These models are crucial in drug design as they distill the key molecular interaction points from one or more active ligands into a simple framework. This framework can then be used as a 3D query to rapidly screen large compound databases for molecules that match the pharmacophore, thus identifying potential new leads. nih.govnih.gov
In the development of novel furan-2-carboxamide analogs, these computational approaches have been successfully applied. For instance, research into inhibitors for targets such as the SARS-CoV-2 main protease (Mpro) has utilized virtual screening of in-house libraries. nih.gov One such study led to the identification of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as a new class of non-peptidomimetic inhibitors. nih.gov The initial screening identified a hit compound which then served as the basis for a similarity search, leading to more potent analogs. nih.gov
A study on the discovery of novel inhibitors for human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1), enzymes involved in melanin (B1238610) biosynthesis, employed structure-based virtual screening of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives. mdpi.com This approach successfully identified promising molecules with significant binding affinities for the target enzymes. mdpi.com The screening process involved docking candidate molecules into the active sites of the enzymes to predict their binding modes and affinities. researchgate.net
The results of such virtual screening campaigns can be summarized to highlight the most promising candidates. For example, a screening of furan-1,3,4-oxadiazole scaffolds against hTYR and hTYRP1 identified compounds with strong predicted binding affinities. mdpi.com
Table 1: Virtual Screening Hits for Furan-1,3,4-oxadiazole Scaffolds Against hTYR and hTYRP1 A summary of the top-ranked compounds from a virtual screening study, highlighting their binding affinities against the target enzymes.
| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) |
| BF5 | hTYR | -13.30 |
| BF4 | hTYRP1 | -11.50 |
| Kojic Acid (Standard) | hTYR | Not specified in result |
Data sourced from a study on structure-based virtual screening of furan-1,3,4-oxadiazole derivatives. mdpi.com
Pharmacophore model-aided virtual screening has also been a fruitful approach. In a search for SARS-CoV-2 papain-like protease (PLpro) inhibitors, a structure-based pharmacophore model was developed and used to screen a comprehensive database of marine natural products. nih.gov This led to the identification of several hits, which were then subjected to further computational analysis, including molecular docking, to refine the selection and predict binding interactions. nih.gov
The general workflow for a pharmacophore-based design and virtual screening project for furan-2-carboxamide analogs typically involves several key steps:
Target Selection and Pharmacophore Model Generation: Identifying a biological target and developing a pharmacophore model based on either the receptor structure or a set of known active ligands. nih.gov
Database Preparation: Assembling and preparing a large database of chemical compounds for screening. nih.gov
Virtual Screening: Using the pharmacophore model as a filter to rapidly screen the database and identify initial hits that match the required chemical features. nih.gov
Hit Filtering and Docking: The initial hits are often filtered based on physicochemical properties and then docked into the target's binding site to predict their binding mode and affinity. nih.gov
Selection and Experimental Validation: The most promising candidates from the docking studies are selected for synthesis and experimental testing to confirm their biological activity. nih.gov
Through these sophisticated computational strategies, researchers can efficiently explore vast chemical spaces to discover novel furan-2-carboxamide analogs with potential therapeutic applications, ranging from anticancer to antiviral agents. nih.govdergipark.org.trnih.gov
Structure Activity Relationship Sar and Scaffold Optimization of N 2 Phenoxyphenyl Furan 2 Carboxamide Derivatives
Influence of Substituents on Biological Potency and Selectivity
The potency and selectivity of N-(2-phenoxyphenyl)furan-2-carboxamide derivatives are significantly modulated by the nature and position of substituents on both the aromatic and heterocyclic rings.
Effects of Aromatic Ring Substitutions (e.g., Halogens, Electron-Donating Groups)
Substitutions on the phenoxy and phenyl rings of the this compound scaffold play a pivotal role in determining the biological activity. The electronic properties and size of these substituents can drastically alter the compound's potency and selectivity.
In a study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, it was found that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced their effectiveness against Plasmodium falciparum. researchgate.net For instance, a para-substituted analogue with a N-Boc piperazinyl group exhibited the highest activity and selectivity among the tested compounds. mdpi.com Shifting this substituent to the meta position resulted in a significant decrease in activity. mdpi.com The presence of a 4-fluoro substituent on the phenoxy ring, however, did not make a significant difference in the activity of certain analogues. mdpi.com
The introduction of electron-donating groups, such as methyl and methoxy (B1213986) groups, and electron-withdrawing groups, like chlorine, has been explored to modulate the antibiofilm activity of furan-2-carboxamides. nih.gov In the context of benzofuran (B130515) derivatives, which share structural similarities, substitutions at the C-2 position were found to be critical for their cytotoxic activity. mdpi.com Specifically, the presence of an N-phenethyl carboxamide significantly enhanced antiproliferative activity, which was further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring. mdpi.com
The following table summarizes the effects of various aromatic substitutions on the antiplasmodial activity of 2-phenoxybenzamide derivatives:
| Compound | Substitution on Anilino Ring | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (S.I.) |
| 36 | meta-N-Boc piperazinyl | 3.297 | 124.0 | 37.58 |
| 37 | para-N-Boc piperazinyl | 0.2690 | 124.0 | 461.0 |
| 54 | para-N-Boc piperazinyl (2-phenoxy analogue) | 1.222 | - | - |
| 19 | N-pivaloyl | 0.6172 - 0.6593 | 185.0 - 190.3 | 288.6 - 299.7 |
| 56 | N-pivaloyl (4-fluoro on phenoxy ring) | 0.6172 - 0.6593 | 185.0 - 190.3 | 288.6 - 299.7 |
Data sourced from a study on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com
Impact of Heterocyclic Ring Modifications (e.g., Furan (B31954), Thiophene (B33073), Pyridine, Indole)
Modification of the furan ring within the furan-2-carboxamide scaffold is a key strategy for optimizing biological activity. Replacing the furan ring with other heterocycles like thiophene, pyridine, or indole (B1671886) can significantly impact the compound's properties.
Studies have shown that replacing the furan ring with a thiophene ring can alter the crystal packing of the molecule. bris.ac.ukrsc.org This is attributed to the increased aromaticity of thiophene compared to furan, leading to more effective π-based interactions, whereas hydrogen bonding plays a more dominant role in the supramolecular structure of the furan-containing compounds. bris.ac.ukrsc.org
In the context of antiprotozoal agents, modifications where the furan moiety of furamidine (B1674271) was replaced by thiophene or selenophene (B38918) resulted in new analogues with stronger DNA minor groove binding and enhanced in vitro and in vivo activity. nih.gov Similarly, replacing a phenyl ring with indole or benzimidazole (B57391) also led to more potent compounds. nih.gov
A diversity-oriented synthesis of furan-2-carboxamides for antibiofilm activity against Pseudomonas aeruginosa demonstrated that modifications to the linker and substituents of the central furan core were crucial. nih.gov In this study, carbohydrazide (B1668358) and triazole derivatives showed significant antibiofilm activity. nih.gov
The following table highlights the impact of heterocyclic modifications on the antibiofilm activity of furan-2-carboxamides against P. aeruginosa:
| Compound Series | Modification | Biofilm Reduction (%) |
| 4 (Carbohydrazides) | Furan-2-carboxamide core with carbohydrazide linker | Up to 58% |
| 7 (Triazoles) | Furan-2-carboxamide core with triazole linker | > 30% |
| 5 (p-phenylenediamines) | Furan-2-carboxamide core with p-phenylenediamine (B122844) linker | Generally low, except for fluorine-substituted derivative (38%) |
Data sourced from a study on the antibiofilm evaluation of furan-2-carboxamides. nih.gov
Conformational Preferences and Their Correlation with Biological Activity
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of the aromatic and heterocyclic rings influences how the molecule fits into the binding site of its biological target.
In the solid state, the planarity of the furan-2-carboxamide moiety can be influenced by intramolecular interactions. For instance, in N-(2-nitrophenyl)furan-2-carboxamide, the benzene (B151609) and furan rings are rotated out of the plane of the central amide fragment. nih.govresearchgate.net This rotation is influenced by a relatively strong intramolecular interaction between the central fragment and the nitrophenyl ring. nih.gov Specifically, the dihedral angle between the phenyl and furan rings is approximately 9.71°. researchgate.net
The synthesis of a hybrid molecule combining 2,2-diphenylethylamine (B1585070) and furan-2-carbonyl chloride highlights the importance of the scaffold's conformation in its potential therapeutic applications. mdpi.com The 2,2-diphenylethylamine scaffold contributes to lipophilicity and receptor-binding affinity, which are key factors in medicinal chemistry. mdpi.com
The following table summarizes key conformational parameters for N-(2-nitrophenyl)furan-2-carboxamide:
| Parameter | Value |
| Dihedral angle between phenyl and furan rings | 9.71 (5)° |
| Rotation of phenyl ring from central plane | 2.68 (5)° |
| Rotation of furan ring from central plane | 7.03 (4)° |
| Dihedral angle of nitro group with adjacent benzene ring | 10.15 (5)° |
Data sourced from crystallographic studies of N-(2-nitrophenyl)furan-2-carboxamide. nih.govresearchgate.net
Bioisosteric Replacement Strategies in Furan-2-carboxamide Scaffold Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. In the design of furan-2-carboxamide scaffolds, this approach has been employed to enhance stability, potency, and selectivity.
A notable example is the bioisosteric replacement of the labile furanone ring with a more stable furan-2-carboxamide moiety to develop antibiofilm agents. nih.gov This replacement was designed to maintain the essential carbonyl group necessary for interaction with the target receptor, LasR, while improving the metabolic stability of the compound. nih.gov The resulting furan-2-carboxamides demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. nih.govnih.gov
In another study, bioisosteric replacements of the amide group in benzamides were explored to overcome limitations and expand the chemical space for this class of compounds. nih.gov While direct replacements of the amide in furan-2-carboxamides were not the primary focus, the principles are transferable. The study highlighted that replacing the oxygen in an amide with sulfur or selenium were the only modifications that retained activity against C. elegans, underscoring the importance of preserving the amide geometry. nih.gov
The following table provides examples of bioisosteric replacements in furan-2-carboxamide and related scaffolds:
| Original Scaffold/Moiety | Bioisosteric Replacement | Rationale | Outcome |
| Furanone ring | Furan-2-carboxamide | Improve metabolic stability while maintaining key interactions | Enhanced antibiofilm activity against P. aeruginosa |
| Amide oxygen in benzamides | Sulfur (Thioamide), Selenium (Selenoamide) | Preserve amide geometry | Retained nematicidal activity against C. elegans |
Data compiled from studies on bioisosteric replacement strategies. nih.govnih.gov
Strategic Derivatization for Enhanced Bioactivity and Modulated Target Interactions
Strategic derivatization of the this compound scaffold is a key approach to enhance its biological activity and fine-tune its interactions with specific biological targets. This involves the targeted introduction of various functional groups to modulate the compound's physicochemical properties and binding affinity.
One effective strategy involves the palladium-catalyzed C-H arylation to install a variety of aryl and heteroaryl substituents at the C3 position of a benzofuran scaffold, which is structurally related to the furan-2-carboxamide core. mdpi.com This method allows for the creation of a diverse library of derivatives. Subsequent one-pot, two-step transamidation can then be used for further diversification, providing a modular and efficient route to a wide range of benzofuran-2-carboxamides. mdpi.com
In the development of ST2 inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine scaffold, systematic derivatization of the aromatic rings led to significant insights into the structure-activity relationship. nih.gov For instance, introducing a dimethyl amine, pyrrolidine, or piperidine (B6355638) group at the 4-position of the B-ring improved the inhibitory activity by 2-3 fold. nih.gov Similarly, substitutions at the 3-position of the B-ring with pyrrolidine, piperidine, and dimethyl amine also resulted in enhanced potency. nih.gov
The following table summarizes the impact of strategic derivatization on the IC₅₀ values of ST2 inhibitors with a 1-(furan-2-ylmethyl)pyrrolidine core:
| Compound | Substitution on B-ring | IC₅₀ (µM) |
| iST2-1 (parent) | - | ~15 |
| 3c | 4-dimethyl amine | ~5-7 |
| 4a | 4-pyrrolidine | ~5-7 |
| 4b | 4-piperidine | ~5-7 |
| 9a | 4-methyl ester | ~5-7 |
| 10 | 4-carboxylic acid | Reduced activity |
| 4c | 3-pyrrolidine | ~5-7 |
| 4d | 3-piperidine | ~5-7 |
| 9b | 3-dimethyl amine | ~5-7 |
Data sourced from a study on 1-(furan-2ylmethyl)pyrrolidine-based ST2 inhibitors. nih.gov
Mechanistic Investigations into the Biological Activities of Furan 2 Carboxamide Compounds
Enzyme Inhibition Studies
Research into furan-2-carboxamide compounds has revealed their potential to act as inhibitors of several critical enzymes. The following sections detail the mechanisms and findings related to their inhibitory action on specific enzymatic targets.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels. mdpi.com In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen. nih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy. rsc.orgnih.gov The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the survival and proliferation of endothelial cells. nih.gov Furan-2-carboxamide derivatives have emerged as potent inhibitors of this receptor.
Several studies have synthesized and evaluated furan-2-carboxamide derivatives for their VEGFR-2 inhibitory activity. For instance, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were developed, with some compounds demonstrating significant potency. rsc.org Similarly, research on furan-connecting thiazolidinone derivatives revealed that the presence of the furan (B31954) ring conferred a stronger affinity for VEGFR-2 compared to thiophene (B33073) analogs. nih.gov The most effective of these compounds inhibited the receptor at nanomolar concentrations. nih.gov Another study highlighted nicotinamide-based derivatives, where the most potent compound showed an IC₅₀ value of 60.83 nM against the VEGFR-2 enzyme. mdpi.com
Table 1: VEGFR-2 Inhibition by Furan-2-carboxamide Derivatives
| Compound Series | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivative (Compound 92) | 7.4 ± 0.8 nM | rsc.org |
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivative (Compound 93) | 7.6 ± 0.4 nM | rsc.org |
| Furan-thiazolidinone derivative (Compound 39) | 80 nM | nih.gov |
| Furan-thiazolidinone derivative (Compound 40) | 83 nM | nih.gov |
| Furan-thiazolidinone derivative (Compound 41) | 95 nM | nih.gov |
| Nicotinamide-based derivative (Compound 6) | 60.83 nM | mdpi.com |
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.govnih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of SDH disrupts the ETC, which can effectively control the growth of pathogenic fungi, making it a key target for fungicides. nih.gov This inhibition can also induce a state known as pseudohypoxia by causing succinate to accumulate, which in turn stabilizes the transcription factor HIF-1α. nih.gov
Carboxamides are a well-established class of SDH inhibitors (SDHIs). nih.gov These molecules are designed to bind to the ubiquinone (UQ) binding site of the SDH enzyme, thereby blocking its function. nih.gov While specific data for N-(2-phenoxyphenyl)furan-2-carboxamide is not detailed in the provided results, the broader class of carboxamide fungicides has been optimized for effective resistance management in plant pathogens like Fusarium oxysporum. nih.gov The development of structurally diverse antifungal molecules, including those with a carboxamide core, is a strategy to delay the onset of resistance and effectively control plant diseases by targeting the SDH enzyme. nih.gov
Table 2: General Activity of Carboxamides on SDH
| Inhibitor Class | Target Enzyme | Mechanism of Action | Reference |
|---|---|---|---|
| Carboxamide Fungicides (SDHIs) | Succinate Dehydrogenase (SDH) | Bind to the ubiquinone (UQ) site, disrupting the electron transport chain. | nih.gov |
Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent RNA helicase that is essential for the initiation of cap-dependent translation, a process often dysregulated in cancer. nih.govpatsnap.com It unwinds the secondary structure in the 5'-untranslated region (UTR) of messenger RNA (mRNA), allowing ribosomes to access the genetic code for protein synthesis. nih.gov Targeting eIF4A is a promising therapeutic strategy because many oncogenes rely on this process for their translation. nih.govpatsnap.com
A screening for eIF4A inhibitors identified a furan-containing compound, 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid, as a potent inhibitor of eIF4A's ATPase activity. nih.gov Further investigation revealed that this molecule acts as an RNA-competitive and ATP-uncompetitive inhibitor. nih.gov It is believed to engage a novel pocket in the RNA groove of eIF4A, thereby interfering with proper RNA binding and suppressing ATP hydrolysis. nih.gov This unique mechanism of action presents a new avenue for targeting the oncogenic pathways that depend on eIF4A. nih.gov
Table 3: eIF4A Inhibition by a Furan-Containing Compound
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| 2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid | eIF4A | 26.59 ± 2.46 μM | RNA-competitive, ATP-uncompetitive | nih.gov |
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. The inhibition of HDACs is a validated therapeutic strategy in oncology, as it can restore the expression of tumor suppressor genes. nih.gov
While not furan-based, studies on quinoline-2-carboxamide (B1208818) derivatives have demonstrated the potential of the carboxamide scaffold in developing potent HDAC inhibitors. A series of 8-substituted quinoline-2-carboxamide derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.gov The most potent compound from this series exhibited significantly greater inhibitory activity than the established HDAC inhibitor Vorinostat. nih.gov This highlights the importance of the carboxamide group as a key pharmacophore for interacting with the HDAC active site, suggesting that furan-2-carboxamide derivatives could also be explored for this activity.
Table 4: HDAC Inhibition by Carboxamide Derivatives
| Compound Series | Target Enzyme | Most Potent Compound (IC₅₀) | Reference Compound (IC₅₀) | Reference |
|---|---|---|---|---|
| 8-substituted quinoline-2-carboxamide derivatives | HDACs | 0.050 µM (Compound 21g) | 0.137 µM (Vorinostat) | nih.gov |
The NS2B-NS3 protease is an enzyme essential for the replication of flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). nih.govnih.gov This protease is responsible for cleaving the viral polyprotein into individual functional proteins, a critical step in the viral life cycle. arizona.educapes.gov.br Its essential role makes the NS2B-NS3 protease an attractive target for the development of antiviral drugs. nih.govnih.gov
Research into inhibitors for this viral protease has explored various chemical scaffolds. A medicinal chemistry campaign led to the development of a novel series of 2,6-disubstituted indole-3-carboxamide compounds. nih.gov These compounds were found to be potent inhibitors of the Zika virus protease (ZVpro), demonstrating the utility of the carboxamide functional group in targeting this enzyme. nih.gov The most effective compounds in this series achieved inhibitory concentrations in the nanomolar range, representing a promising starting point for new anti-flavivirus therapies. nih.gov
Table 5: Flavivirus Protease Inhibition by Carboxamide Derivatives
| Compound Series | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| 2,6-disubstituted indole-3-carboxamide | Zika Virus NS2B-NS3 Protease | As low as 320 nM | nih.gov |
Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) is an enzyme that regulates the activity of Hypoxia-Inducible Factors (HIFs), which are key transcription factors in the cellular response to low oxygen (hypoxia). nih.govresearchgate.net Under normal oxygen conditions, FIH-1 hydroxylates an asparagine residue on HIF-α, which blocks its interaction with transcriptional coactivators and thus prevents the activation of hypoxia-response genes. nih.gov Inhibiting FIH-1 is a therapeutic strategy to exogenously activate the HIF pathway, which can be protective in various ischemic conditions. researchgate.netdoaj.org
To develop small-molecule inhibitors of FIH-1, a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized. nih.govresearchgate.net These compounds were designed based on the structure of 2-oxoglutarate, a required co-factor for FIH-1 activity. researchgate.net The inhibitory activities of these synthesized furan-2-carboxamide derivatives were assessed by measuring their ability to increase HIF response element (HRE) promoter activity in cells. nih.govdoaj.org A correlation was found between the predicted docking score of the compounds in the FIH-1 active site and their biological activity, confirming that several furan-2-carbonyl amino acid derivatives act as FIH-1 inhibitors. nih.govresearchgate.net
Table 6: FIH-1 Inhibition by Furan-2-Carboxamide Derivatives
| Compound Series | Target Enzyme | Method of Activity Measurement | Reference |
|---|---|---|---|
| Furan-2-carbonyl amino acid derivatives | Factor Inhibiting HIF-1 (FIH-1) | HIF response element (HRE) promoter activity assay | nih.govresearchgate.netdoaj.org |
Compound Names Mentioned in this Article
Modulation of Cellular Pathways and Molecular Targets
The biological effects of this compound and related compounds are exerted through their influence on a range of cellular and molecular processes. These include the induction of protective enzymes, mitigation of cellular stress, interference with bacterial communication, and modulation of protein aggregation and receptor activity.
Induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) Protein Expression
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress. nih.govwikipedia.org It is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification reaction that prevents the formation of reactive semiquinone radicals. wikipedia.org The expression of NQO1 is regulated by the antioxidant response element (ARE) and is often induced in response to chemical stressors and agents that challenge the cell's redox balance. nih.govnih.gov Altered NQO1 expression has been implicated in various conditions, including cancer and Alzheimer's disease. nih.govwikipedia.org While the direct effects of this compound on NQO1 expression are not extensively documented in dedicated studies, the broader class of furan-containing compounds has been investigated for their potential to modulate cellular defense mechanisms. Research into compounds with similar structural motifs is ongoing to determine their capacity to induce cytoprotective genes like NQO1.
Inhibition of Nitrosative Stress and Modulation of Glutathione (B108866) Levels
Nitrosative stress arises from an imbalance in the production of reactive nitrogen species (RNS) and the cellular capacity to neutralize them. nih.gov A key molecule in this process is S-nitrosoglutathione (GSNO), which can induce nitrosative stress. mdpi.com The cellular defense against such stress involves enzymes like S-nitrosoglutathione reductase (GSNOR), which is a glutathione-dependent formaldehyde (B43269) dehydrogenase. mdpi.comnih.gov This enzyme plays a role in detoxifying both formaldehyde and RNS. nih.gov Studies have shown that enhancing the activity of GSNOR can protect cells from nitrosative stress-induced apoptosis. mdpi.comnih.gov The direct impact of this compound on nitrosative stress pathways and glutathione levels has not been the specific focus of published research. However, the investigation of related compounds suggests that modulation of glutathione-related enzymes is a plausible mechanism for the biological activity of small molecules.
Anti-Quorum Sensing Properties and Virulence Factor Reduction (e.g., LasR target)
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates gene expression, including the production of virulence factors and the formation of biofilms. nih.gov In the pathogenic bacterium Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS system. nih.govnih.gov Interference with the LasR system is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. nih.gov
A study on a series of furan-2-carboxamide derivatives demonstrated their potential as anti-biofilm agents by targeting the QS system of P. aeruginosa. The design of these compounds involved the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety. nih.gov Several of the synthesized carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide exhibited significant inhibition of biofilm formation. nih.gov Treatment of P. aeruginosa with active carboxamides led to a reduction in virulence factors such as pyocyanin (B1662382) and proteases, confirming their anti-quorum sensing properties. nih.gov Molecular docking studies suggested that these furan-2-carboxamide derivatives likely bind to the ligand-binding domain of LasR. nih.gov While this compound was not the most active compound in the series, these findings establish a clear mechanistic link between the furan-2-carboxamide scaffold and the inhibition of the LasR-mediated quorum sensing pathway.
| Furan-2-Carboxamide Derivative Activity against P. aeruginosa Biofilm | |
| Compound Type | Biofilm Inhibition |
| Carbohydrazides | Significant |
| Triazoles | Significant |
| Most Remarkable Compound (4b) | 58% Inhibition |
Promotion of Beta-Amyloid (Aβ42) Aggregation and Modulation of Self-Assembly Pathways
The aggregation of the beta-amyloid peptide, particularly the 42-amino acid form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. nih.gov The process of Aβ42 self-assembly into oligomers and fibrils is a key target for therapeutic intervention. nih.govnih.gov Interestingly, some small molecules have been found to promote the aggregation of Aβ42 into non-toxic fibrillar forms, thereby mitigating its neurotoxicity. nih.gov
A study on N-phenylbenzofuran-2-carboxamide (7a), a close structural analog of this compound, revealed its unusual ability to accelerate Aβ42 fibrillogenesis. nih.gov In vitro assays demonstrated that this compound significantly increased the rate of Aβ42 aggregation. nih.gov Electron microscopy confirmed the formation of elongated fibril structures in the presence of the compound. nih.gov Computational modeling indicated that N-phenylbenzofuran-2-carboxamide can interact with Aβ42 oligomers and pentamers, thereby modulating the self-assembly pathways. nih.gov Furthermore, the compound was shown to protect hippocampal neuronal cells from Aβ42-induced cytotoxicity. nih.gov An ANS dye binding assay suggested that the compound exposes the hydrophobic surface of Aβ42, which promotes its self-assembly into more stable, non-toxic aggregates. nih.gov These findings suggest that this compound may share a similar mechanism of action in modulating Aβ42 aggregation.
| Effect of N-phenylbenzofuran-2-carboxamide (7a) on Aβ42 Aggregation | |
| Concentration | Fold Increase in Fibrillogenesis |
| 1 µM | 1.5-fold |
| 5 µM | Data not specified |
| 10 µM | Data not specified |
| 25 µM | 4.7-fold |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation, particularly α7 nAChR subtype
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central nervous system. nih.govnih.gov The α7 subtype of nAChR is of particular interest as a therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.gov This receptor subtype is a homomeric channel with high calcium permeability and is involved in cognitive processes such as learning and memory. nih.govnih.gov
Interactions with Macromolecular Targets, including Nucleic Acids and Proteins
The biological activities of small molecules like this compound are ultimately determined by their interactions with macromolecular targets within the cell, primarily proteins and nucleic acids. As discussed in the preceding sections, furan-2-carboxamide derivatives have been shown to interact with specific protein targets such as the bacterial quorum-sensing regulator LasR and the amyloid-beta peptide. nih.govnih.gov These interactions are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of the protein's function.
The potential for this compound to interact with nucleic acids has not been a primary focus of investigation. Such interactions could potentially lead to effects on gene expression or DNA replication and repair processes. The planar aromatic and furan rings of the molecule could allow for intercalation between the base pairs of DNA, a mechanism of action for some classes of therapeutic agents. However, without specific experimental data, this remains a hypothetical possibility. The primary evidence for the biological activity of this class of compounds currently points towards specific protein interactions rather than broad interactions with nucleic acids.
Target Identification and Validation for Furan 2 Carboxamide Ligands
Experimental Validation of Predicted Biological Targets
Once a potential biological target for a furan-2-carboxamide ligand is predicted, often through computational methods like molecular docking, experimental validation is essential to confirm this hypothesis. This validation is typically achieved through a series of in vitro and cell-based assays that measure the functional consequences of the compound's interaction with its proposed target.
For furan-2-carboxamide derivatives designed as antibiofilm agents, a plausible target is the LasR protein, a key regulator in the quorum-sensing pathway of Pseudomonas aeruginosa. nih.govnih.govnih.gov The experimental validation for this target involves assessing the compound's ability to modulate quorum sensing-regulated virulence factors. nih.govnih.gov For instance, studies have shown that treatment of P. aeruginosa with active furan-2-carboxamides leads to a significant reduction in the production of pyocyanin (B1662382) and proteases, which are virulence factors controlled by the LasR system. nih.govnih.gov This provides strong evidence that the compounds are indeed interfering with this specific signaling pathway.
In the context of oncology, certain furan-2-carboxamide derivatives have been identified as potential microtubule stabilizing agents. nist.govnih.gov The validation of microtubules as the target for these compounds involves evaluating their antiproliferative effects against a panel of human cancer cell lines. nist.govnih.gov The ability of these compounds to induce mitotic arrest and apoptosis in cancer cells further corroborates their mechanism of action as microtubule-targeting agents. nist.govnih.gov
| Furan-2-carboxamide Derivative Class | Predicted Biological Target | Experimental Validation Method | Observed Effect | Reference |
|---|---|---|---|---|
| Antibiofilm Agents | LasR | Quantification of Virulence Factors | Reduction in pyocyanin and protease production in P. aeruginosa | nih.govnih.gov |
| Anticancer Agents | Microtubules | Cell Proliferation Assays | Inhibition of growth in cancer cell lines (e.g., HeLa) with IC50 values ranging from 4 µM to 8 µM | nist.govnih.gov |
Mutagenesis Studies to Confirm Specific Binding Pockets and Interactions
To further validate a predicted biological target and to understand the precise molecular interactions between a furan-2-carboxamide ligand and its binding pocket, mutagenesis studies are an invaluable tool. By systematically altering specific amino acid residues within the proposed binding site and observing the effect on the compound's activity, researchers can confirm which residues are critical for binding.
In the case of furan-based antagonists of the LasR protein, mutagenesis studies have been instrumental in defining the key interactions within the ligand-binding domain. nih.gov Specific residues in the LasR binding pocket, such as Tyrosine 56 (Y56), Tryptophan 60 (W60), and Serine 129 (S129), are known to form hydrogen bonds with the natural ligand. nih.gov By creating mutant versions of the LasR protein (e.g., Y56F, W60F, and S129A) and testing the activity of furan-based antagonists against them, it is possible to determine the importance of these residues for antagonist binding. nih.gov A significant loss of activity in a mutant relative to the wild-type protein suggests that the mutated residue is crucial for the interaction. nih.gov Interestingly, some antagonists have been observed to switch to agonists in certain LasR mutants, a phenomenon termed "Janus" behavior, which further highlights the intricacies of ligand-receptor interactions. nih.gov
| Target Protein | Mutated Residue | Rationale for Mutation | Observed Effect on Furan-based Ligand Activity | Reference |
|---|---|---|---|---|
| LasR | Y56F | Removes a key hydrogen-bonding site for the natural ligand. | Some furan-based antagonists exhibit reduced antagonistic activity or switch to agonistic activity ("Janus" behavior). | nih.gov |
| LasR | W60F | Alters a residue involved in hydrogen bonding with the natural ligand. | Can lead to a loss of antagonistic activity for certain furan-based compounds. | nih.gov |
| LasR | S129A | Eliminates a hydrogen-bonding interaction point. | Some furan-based antagonists show "Janus" behavior, becoming agonists in this mutant. | nih.gov |
Biophysical Assays for Direct Target Engagement
Biophysical assays provide quantitative data on the direct interaction between a ligand and its target protein. nih.govresearchgate.net These methods are crucial for confirming target engagement, determining binding affinity, and understanding the thermodynamics of the interaction. nih.govresearchgate.netwhiterose.ac.uk Several biophysical techniques are commonly employed in drug discovery for this purpose. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) is a highly sensitive technique that measures the binding of a ligand to a target protein immobilized on a sensor surface in real-time. nih.govnih.gov SPR can determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) can be calculated, providing a measure of binding affinity. nih.gov For example, SPR has been used to identify novel inhibitors of the SARS-CoV-2 main protease from a library of compounds, including furan (B31954) derivatives. nih.gov
| Furan Derivative | Target Protein | Biophysical Assay | Parameter Measured | Value | Reference |
|---|---|---|---|---|---|
| Compound F8 (a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative) | SARS-CoV-2 Mpro | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 27.7 µM | nih.gov |
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. whiterose.ac.ukwur.nl By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. whiterose.ac.ukwur.nl This provides a complete thermodynamic profile of the interaction.
Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature of a protein upon ligand binding. nih.gov The binding of a ligand generally stabilizes the protein, leading to an increase in its melting temperature. TSA is a high-throughput method often used for initial screening to identify compounds that bind to the target protein. nih.gov
The application of these biophysical assays is essential for the rigorous validation of furan-2-carboxamide ligand-target interactions, providing the quantitative data necessary to confidently advance promising compounds in the drug discovery pipeline. bldpharm.com
Emerging Trends and Future Research Directions in Furan 2 Carboxamide Chemistry
Development of Multifunctional Furan-2-carboxamide Agents
A significant trend in modern drug discovery is the design of multifunctional agents, or hybrid molecules, that can interact with multiple biological targets simultaneously. This approach is particularly promising for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. The strategy involves combining two or more pharmacophores into a single molecule, potentially leading to synergistic efficacy, reduced drug-drug interactions, and improved patient compliance.
The N-(2-phenoxyphenyl)furan-2-carboxamide structure is an ideal candidate for this design philosophy. The furan-2-carboxamide moiety itself is a well-established pharmacophore known for a range of activities, including antibiofilm, anticancer, and antimicrobial effects. nih.govresearchgate.netmdpi.com Concurrently, the phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with activities spanning neurological, anticancer, antimicrobial, and anti-inflammatory applications. mdpi.comnih.gov For instance, certain phenoxy acetic acid derivatives have been identified as potent and selective COX-2 inhibitors, conferring anti-inflammatory properties. mdpi.com
The combination of these two moieties in this compound could therefore yield a multifunctional agent. For example, one could envision a molecule that possesses both the antibiofilm properties of the furan-2-carboxamide core to combat bacterial resistance and the anti-inflammatory properties of the phenoxy group to manage the host's inflammatory response to the infection. nih.govmdpi.com This dual action could be highly beneficial in treating chronic infections where both bacterial biofilms and inflammation play a critical role.
Future research will likely focus on the rational design of such hybrid molecules, where the furan-2-carboxamide core is systematically combined with other pharmacologically active fragments to create novel therapeutics with tailored, multifunctional profiles.
Table 1: Pharmacophore Moieties and Their Potential Contribution to Multifunctionality
| Moiety | Known Biological Activities | Potential Role in a Hybrid Molecule |
|---|---|---|
| Furan-2-carboxamide | Antibiofilm, Anticancer, Antimicrobial, Antiviral nih.govresearchgate.netmdpi.com | Primary therapeutic action (e.g., targeting the pathogen) |
| Phenoxy Group | Anti-inflammatory, Neurological, Anticancer, Antimicrobial mdpi.comnih.govmdpi.com | Secondary therapeutic action (e.g., modulating host response) |
| Thiadiazole | VEGFR-2 Inhibition, Anticancer mdpi.com | Anti-angiogenic activity |
| Piperazine | Serotonin Receptor Affinity, Antidepressant mdpi.com | CNS activity, treatment of mood disorders |
Exploration of Novel Biological Targets for the Furan-2-carboxamide Scaffold
A key driver of innovation in drug discovery is the identification of novel biological targets. The furan-2-carboxamide scaffold has already shown its ability to interact with a diverse set of targets beyond traditional enzymes and receptors.
Recent studies have revealed that derivatives of this scaffold can act on novel and challenging targets:
Quorum Sensing Regulators: Certain furan-2-carboxamide derivatives have been found to inhibit the LasR protein, a key transcriptional regulator in the quorum sensing system of Pseudomonas aeruginosa. This action disrupts bacterial communication and reduces the production of virulence factors, offering a promising anti-pathogenic strategy that is less likely to induce resistance. nih.govresearchgate.net
Microtubules: A novel furan-2-carboxamide based small molecule was identified as a microtubule stabilizing agent. By interfering with the dynamics of microtubules, the compound induces mitotic arrest in cancer cells, leading to apoptosis. This places the furan-2-carboxamide scaffold among the important classes of antimitotic agents used in oncology.
Viral Proteases: In the search for treatments for COVID-19, furan-based derivatives were developed as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.
For a specific molecule like this compound, the unique three-dimensional structure and electronic properties arising from the phenoxyphenyl substituent could enable it to bind to targets not previously associated with this scaffold. Future research should involve broad screening of this and related compounds against diverse target classes, such as histone deacetylases (HDACs), which are known targets for some anticancer agents bearing a phenoxy moiety, or various G-protein coupled receptors (GPCRs) involved in neurological pathways. mdpi.com
Table 2: Selected Furan-2-carboxamide Derivatives and Their Identified Biological Targets
| Derivative Class | Example Target | Associated Disease/Process | Reference |
|---|---|---|---|
| Carbohydrazides and Triazoles | LasR Quorum Sensing Regulator | P. aeruginosa Biofilm Formation | nih.govresearchgate.net |
| General Furan-2-carboxamides | Microtubules | Cancer Cell Mitosis | |
| Furan-2-ylmethylene-hydrazine-carbothioamides | SARS-CoV-2 Main Protease (Mpro) | Viral Replication (COVID-19) |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding how a drug molecule interacts with its target and functions within a biological system is crucial for rational drug design. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and characterization of newly synthesized compounds like this compound, advanced techniques are now being applied to gain deeper mechanistic insights. mdpi.comresearchgate.net
X-ray crystallography, for example, has been used to determine the precise three-dimensional structure of furan-2-carboxamide derivatives, revealing details about molecular conformation and intermolecular interactions that govern their behavior in a crystalline state. researchgate.net This information is invaluable for computational modeling and understanding structure-activity relationships.
Looking forward, the application of more dynamic and real-time techniques will be pivotal. Time-resolved spectroscopy can be employed to monitor the photochemical reactions of furan-based molecules, providing insights into the formation of reactive intermediates like singlet oxygen. This is particularly relevant for understanding potential phototoxicity or for designing photodynamic therapies. Furthermore, advanced NMR techniques such as saturation transfer difference (STD) NMR can be used to study the binding of a ligand like this compound to its biological target in real-time, identifying the specific parts of the molecule that are crucial for the interaction.
Table 3: Application of Spectroscopic Techniques in Furan-2-carboxamide Research
| Technique | Application | Type of Insight |
|---|---|---|
| ¹H and ¹³C NMR | Structural elucidation and confirmation of synthesis | Covalent structure, purity |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Molecular formula confirmation |
| X-ray Crystallography | Determination of solid-state 3D structure | Molecular conformation, bond angles, intermolecular interactions |
| Time-Resolved Spectroscopy | Monitoring photochemical reactions and transient species | Reaction kinetics, degradation pathways, reactive intermediates |
| Saturation Transfer Difference (STD) NMR | Studying ligand-receptor binding | Identification of binding epitopes, mechanism of interaction |
Integration of Artificial Intelligence and Machine Learning in Rational Design of Furan-2-carboxamide Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can process vast amounts of chemical and biological data to identify patterns and make predictions far more efficiently than human researchers. This approach is particularly well-suited for optimizing scaffolds like furan-2-carboxamide.
The role of AI/ML is prominent in the Design-Make-Test-Analyze (DMTA) cycle:
Design: Generative AI models can design vast virtual libraries of novel this compound derivatives. By learning from existing chemical databases, these models can propose new molecules with optimized properties, such as enhanced binding affinity for a specific target or improved metabolic stability.
Make: AI-powered retrosynthesis tools can predict the most efficient synthetic routes for producing target molecules. This can save considerable time and resources in the laboratory by suggesting optimal reagents, catalysts, and reaction conditions.
Test (Predict): ML models can be trained to predict the biological activity (e.g., IC₅₀ values) and potential toxicity (e.g., hERG inhibition, hepatotoxicity) of designed compounds in silico. This allows researchers to prioritize the synthesis of the most promising candidates and avoid those likely to fail.
Analyze: AI algorithms can help analyze complex datasets from high-throughput screening and other experiments to identify subtle structure-activity relationships (SAR), guiding the next round of the DMTA cycle.
For this compound, these technologies could be used to explore the chemical space around its core structure, predicting which substitutions on the phenyl or furan (B31954) rings would be most likely to enhance a desired biological activity while minimizing off-target effects. This data-driven approach accelerates the journey from a lead compound to a clinical candidate.
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of N-(2-phenoxyphenyl)furan-2-carboxamide?
The synthesis typically involves coupling furan-2-carbonyl chloride with 2-phenoxyaniline under reflux conditions. For example, furan-2-carbonyl chloride is mixed with substituted aniline derivatives in acetonitrile or 1,4-dioxane and refluxed for 12–24 hours . Purification often includes recrystallization from chloroform/methanol mixtures. Key parameters include reaction temperature (120°C), solvent choice, and stoichiometric ratios to minimize side products. Characterization is performed via NMR, NMR, IR, and mass spectrometry to confirm structural integrity .
[Basic] Which spectroscopic and analytical techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (amide C=O at ~1650 cm, aromatic C-H stretches at ~3100 cm) .
- NMR : NMR resolves aromatic protons (δ 6.5–8.0 ppm) and amide NH (δ ~10 ppm). NMR confirms carbonyl carbons (δ ~160 ppm) and furan/aromatic carbons .
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between the phenoxyphenyl and furan moieties, critical for understanding molecular planarity .
[Advanced] How can computational chemistry optimize the electronic properties of this compound derivatives?
Density functional theory (DFT) calculations, such as those using the B3LYP functional, predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution . For instance, electron-withdrawing substituents on the phenyl ring lower the LUMO energy, enhancing electrophilic character. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like viral 2C proteins or EGFR kinases, guiding structure-based optimization .
[Advanced] What strategies enhance the biological activity of furan-2-carboxamide derivatives?
- Derivatization : Suzuki-Miyaura cross-coupling introduces aryl groups at the 4-position of the phenyl ring to improve binding affinity (e.g., anti-bacterial activity against drug-resistant A. baumannii) .
- Functionalization : Bromination or thiourea conjugation increases hydrophobicity and membrane permeability, as seen in antifungal N-acetonyl derivatives .
- Pharmacophore tuning : Substituting the phenoxy group with electron-deficient moieties (e.g., nitro or sulfonamide groups) enhances interactions with ATP-binding pockets in kinases .
[Basic] How can reaction conditions be optimized to achieve high-purity this compound?
- Reflux duration : Extended reflux (18–24 hours) ensures complete acylation of the aniline .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions compared to chlorinated solvents .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) removes unreacted starting materials .
[Advanced] How does crystal packing influence the physicochemical properties of N-(2-substituted phenyl)furan-2-carboxamide derivatives?
X-ray diffraction reveals that intramolecular N–H⋯O hydrogen bonds stabilize planar conformations, while weak C–H⋯O interactions form helical chains in the crystal lattice . Dihedral angles between the phenoxyphenyl and furan rings (e.g., ~9.7°) affect solubility and melting points. Derivatives with nitro groups exhibit tighter packing due to dipole-dipole interactions, reducing bioavailability .
[Advanced] What mechanistic insights explain the antiviral activity of furan-2-carboxamide derivatives?
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide inhibits enterovirus replication by binding to the conserved AAA+ ATPase domain of the viral 2C protein, disrupting RNA replication. Molecular dynamics simulations show that the furan carbonyl group forms hydrogen bonds with Thr59 and Asp73 residues, while the phenoxy moiety occupies a hydrophobic pocket .
[Basic] How do substituent variations on the phenyl ring alter the physicochemical properties of furan-2-carboxamide derivatives?
- Electron-withdrawing groups (e.g., NO) : Increase melting points and reduce solubility due to enhanced dipole interactions .
- Hydrophobic groups (e.g., CH) : Improve logP values and membrane permeability, critical for CNS-targeting agents .
- Hydrogen-bond donors (e.g., OH) : Enhance solubility in aqueous buffers but may reduce metabolic stability .
[Advanced] What experimental and computational approaches validate the inhibition of tubulin polymerization by furan-2-carboxamide derivatives?
- In vitro assays : Tubulin polymerization is monitored via turbidity (OD) in the presence of derivatives like N-(2-((4-sulfamoylphenyl)carbamoyl)phenyl)furan-2-carboxamide .
- Molecular modeling : Docking into the colchicine-binding site identifies key interactions (e.g., furan C=O with β-tubulin Lys254), validated by mutagenesis studies .
[Basic] What are the best practices for resolving contradictory biological activity data in furan-2-carboxamide derivatives?
- Dose-response curves : Confirm IC values across multiple replicates to rule out assay variability .
- Counter-screening : Test against related targets (e.g., other kinases or viral proteases) to assess selectivity .
- Structural analogs : Compare activities of derivatives with incremental substituent changes to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
